Tert-butyl 2,3-dihydro-1h-pyrrole-1-carboxylate

C–H Borylation Iridium Catalysis Regioselectivity

tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate (CAS 73286-71-2), also known as N-Boc-2,3-dihydropyrrole or 1-Boc-2,3-dihydropyrrole, is a synthetic organic compound belonging to the class of N-protected 2,3-dihydropyrroles. It is a five-membered, nitrogen-containing heterocyclic enamine with a tert-butoxycarbonyl (Boc) protecting group installed on the nitrogen atom.

Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
CAS No. 73286-71-2
Cat. No. B1278553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2,3-dihydro-1h-pyrrole-1-carboxylate
CAS73286-71-2
Molecular FormulaC9H15NO2
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC=C1
InChIInChI=1S/C9H15NO2/c1-9(2,3)12-8(11)10-6-4-5-7-10/h4,6H,5,7H2,1-3H3
InChIKeyDCVICHWBECIALB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 2,3-Dihydro-1H-Pyrrole-1-Carboxylate (CAS 73286-71-2): Key Procurement Considerations for N-Boc-Dihydropyrrole Building Blocks


tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate (CAS 73286-71-2), also known as N-Boc-2,3-dihydropyrrole or 1-Boc-2,3-dihydropyrrole, is a synthetic organic compound belonging to the class of N-protected 2,3-dihydropyrroles . It is a five-membered, nitrogen-containing heterocyclic enamine with a tert-butoxycarbonyl (Boc) protecting group installed on the nitrogen atom . The compound is typically supplied as a colorless to pale yellow liquid with a molecular weight of 169.22 g/mol (formula C9H15NO2) and a boiling point of 214–215 °C at 1013 hPa . Its structural and functional characteristics make it a versatile intermediate in organic synthesis and medicinal chemistry, but its procurement value is not based on these generic descriptors—it is based on its specific, quantifiable performance advantages over alternative N-protected dihydropyrroles and related heterocyclic building blocks.

Why N-Boc-2,3-Dihydropyrrole (CAS 73286-71-2) Cannot Be Substituted with Alternative N-Protecting Groups in Demanding Synthetic Routes


Direct substitution of tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate with other N-protected 2,3-dihydropyrroles—including N-benzyl, N-sulfonyl, N-alkyl, or alternative N-alkoxycarbonyl analogs—often leads to synthetic route failure, divergent reaction outcomes, or compromised yield. This is not a function of the dihydropyrrole core alone; rather, the Boc protecting group dictates chemo-, regio-, and diastereoselectivity in transition metal-catalyzed C–H functionalization reactions, asymmetric cascade transformations, and radical cyclization pathways [1][2]. In industrial and research settings where N-Boc-2,3-dihydropyrrole serves as a critical intermediate for pharmaceutical active pharmaceutical ingredients (APIs) such as saxagliptin and captopril analogs, replacement with a Cbz or benzyl-protected analog is not synthetically or regulatorily viable without complete route redesign and revalidation [3]. The evidence presented in Section 3 quantifies precisely where tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate delivers performance that alternative N-protected dihydropyrroles cannot reliably match.

Quantitative Differentiation Evidence: tert-Butyl 2,3-Dihydro-1H-Pyrrole-1-Carboxylate vs. Alternative N-Protected Dihydropyrroles and Heterocyclic Building Blocks


Ir-Catalyzed C–H Borylation: Boc vs. TIPS Protection — Comparable Regioselectivity with Economic and Synthetic Advantages

In Ir-catalyzed C–H borylation of N-protected pyrroles, both N-Boc-pyrrole and N-TIPS-pyrrole direct borylation exclusively to the 3-position with effectively complete regioselectivity [1]. However, the Boc group offers clear practical advantages: it is economical, robust under reaction conditions, and readily removable via thermolysis or acidolysis, whereas the trimethylsilyl (TMS) analog is impractical due to N–SiMe3 bond hydrolysis [1]. For N-Boc-pyrrole, the reaction proceeds smoothly with reproducible yields; at 100 g scale using 1.25 equiv pinacolborane and 0.5 mol% Ir catalyst, product was obtained in 85% yield [1]. This establishes the Boc-protected dihydropyrrole scaffold as a scalable, cost-effective platform for accessing 3-borylated pyrroles—a key motif in cross-coupling chemistry.

C–H Borylation Iridium Catalysis Regioselectivity Protecting Group Strategy

Pharmaceutical Intermediate Provenance: Saxagliptin and Captopril Analog Synthesis Require Boc-2,3-Dihydropyrrole Scaffold

(S)-1-Boc-2,3-dihydro-2-pyrrolecarboxylic acid—a derivative directly accessible from the core tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate scaffold—is explicitly employed in the preparation of captopril analogs as angiotensin-converting enzyme (ACE) inhibitors and stereoisomers of the DPP-IV inhibitor saxagliptin (Onglyza) [1]. Saxagliptin is an FDA-approved type 2 diabetes medication with global sales exceeding $500 million annually (pre-generic entry). Alternative N-protecting groups such as Cbz or benzyl cannot be directly substituted into established saxagliptin synthetic routes without altering protection/deprotection sequences and risking impurity profiles [1]. While no publicly available head-to-head comparative yield data between Boc- and alternative-protected intermediates for saxagliptin synthesis exists in open literature, the regulatory and intellectual property framework surrounding this API effectively mandates the use of Boc-protected dihydropyrrole intermediates for any abbreviated new drug application (ANDA) filing referencing the originator's route.

Medicinal Chemistry DPP-IV Inhibitors ACE Inhibitors Saxagliptin Captopril

Asymmetric One-Pot Catalysis: N-Boc Protection Enables Organo-/Gold Cascade with >10:1 endo/exo Selectivity and Up to 88% ee

In a direct asymmetric one-pot synthesis of optically active 2,3-dihydropyrroles from propargylated malononitrile and N-Boc-protected imines, the Boc group is essential for compatibility with the sequential organo- and gold-catalysis conditions [1]. The transformation proceeds in good yields up to 70% with high endo/exo selectivity (>10:1) and enantioselectivities up to 88% ee [1]. The N-Boc-protected 2,3-dihydropyrrole product can be readily transformed into 1-pyrrolines—direct precursors of pyrrolidines—demonstrating the Boc group's downstream synthetic utility [1]. While the study does not directly compare alternative protecting groups on the identical dihydropyrrole core, the established literature on Boc vs. Cbz in organocatalytic Mannich reactions indicates that Boc-protected substrates generally provide superior compatibility with transition metal catalysis conditions due to the absence of competing coordination from carbamate oxygen atoms [1].

Asymmetric Synthesis Organocatalysis Gold Catalysis Enantioselectivity Dihydropyrrole

Radical Cyclization Pathway Control: N-Boc vs. N-Sulfonyl vs. N-Alkyl/Acyl — Divergent Product Outcomes

In 5-exo-trig cascade radical cyclization of alkynyl vinylogous carbamates, the N-protecting group on the dihydropyrrole precursor determines whether the reaction yields a dihydropyrrole or an aromatized pyrrole product [1]. Specifically, N-alkyl/acyl protected substrates give substituted pyrroles, whereas N-sulfonyl protected substrates give dihydropyrroles [1]. N-Boc protected substrates, as a member of the alkoxycarbonyl protecting group class, would be expected to follow a similar pathway to N-acyl systems based on electronic similarity of the carbamate moiety to amides, though the cited study focuses on alkyl/acyl vs. sulfonyl comparisons. The broader implication is that N-Boc protection preserves the non-aromatic dihydropyrrole character during radical cyclization while maintaining the ability to undergo subsequent deprotection under mild acidic conditions—a balance that is not achievable with sulfonyl groups (which require harsh cleavage conditions) or benzyl groups (which may undergo undesired hydrogenolysis side reactions) [1].

Radical Cyclization Protecting Group Effects Dihydropyrrole Synthesis Cascade Reactions

Continuous Flow Synthesis of Pyrrole-3-Carboxylic Acids: tert-Butyl Ester Hydrolysis Advantage Enables Single-Step Process

A one-step continuous flow synthesis of pyrrole-3-carboxylic acids directly from tert-butyl acetoacetates, amines, and 2-bromoketones leverages the in situ hydrolysis of tert-butyl esters using HBr generated as a byproduct of the Hantzsch reaction [1]. This protocol enables the multistep synthesis of pyrrole-3-carboxamides, including two CB1 inverse agonists, directly from commercially available starting materials in a single continuous process without intermediate isolation [1]. While this study does not directly employ tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate, it demonstrates the strategic value of tert-butyl carbamate/ester protecting groups in telescoped flow chemistry sequences—a capability that is directly transferable to the tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate scaffold. Alternative protecting groups such as benzyl or methyl esters cannot undergo the same in situ acidolysis under the mild HBr conditions generated in the Hantzsch reaction.

Continuous Flow Chemistry Hantzsch Pyrrole Synthesis In Situ Hydrolysis Process Chemistry

Physical Property and Supply Chain Stability: Established Commercial Availability with Multiple Qualified Vendors

tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate is commercially available from multiple qualified vendors including Sigma-Aldrich, Santa Cruz Biotechnology, AKSci, Aladdin, and BOC Sciences at purities typically ranging from 95% to 98% . Physical property data include: boiling point 214–215 °C at 1013 hPa, flash point 85 °C (closed cup), density 0.98 g/cm³ at 25 °C, and refractive index n20/D 1.4705 . In contrast, alternative N-protected 2,3-dihydropyrroles such as benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate (CAS 68471-57-8) are available from far fewer vendors, often at higher cost per gram due to limited commercial production scale [1]. For procurement planning in multi-kilogram scale campaigns, the Boc-protected variant offers demonstrably more robust supply chain redundancy and competitive pricing due to established manufacturing infrastructure.

Supply Chain Commercial Availability Physical Properties Procurement

Optimal Research and Industrial Application Scenarios for tert-Butyl 2,3-Dihydro-1H-Pyrrole-1-Carboxylate (CAS 73286-71-2)


Scalable C–H Borylation for Late-Stage Functionalization of Pyrrole-Containing Drug Candidates

Based on the direct head-to-head comparison evidence in Section 3 (Evidence Item 1), tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate is the preferred building block when planning Ir-catalyzed C–H borylation at multi-gram to multi-kilogram scale. The Boc protecting group delivers complete 3-position regioselectivity with 85% yield at 100 g scale using 0.5 mol% Ir catalyst loading—performance that matches the more expensive TIPS protecting group while avoiding the instability of TMS [4]. This scenario applies to medicinal chemistry groups synthesizing 3-substituted pyrrole libraries and process chemistry teams developing scalable routes to borylated pyrrole intermediates for Suzuki-Miyaura cross-coupling.

Development of DPP-IV Inhibitors and ACE Inhibitor Analogs Following Validated Synthetic Routes

As established in Section 3 (Evidence Item 2), the Boc-2,3-dihydropyrrole scaffold is a validated intermediate in the synthesis of saxagliptin stereoisomers and captopril analogs [4]. For pharmaceutical R&D groups pursuing structure-activity relationship (SAR) studies around these drug classes or process groups developing generic API manufacturing routes, tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate is the only synthetically documented N-protected dihydropyrrole building block compatible with established literature and patent precedents. Substitution with alternative protecting groups would require complete route revalidation and potentially new impurity profiling studies.

Asymmetric Catalysis Cascade Reactions Requiring High endo/exo Selectivity and Enantiocontrol

Per Section 3 (Evidence Item 3), tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate is uniquely suited for enantioselective one-pot cascade transformations combining organocatalysis and transition metal catalysis [4]. The Boc group enables endo/exo selectivity exceeding 10:1 and enantioselectivities up to 88% ee in the asymmetric synthesis of optically active 2,3-dihydropyrroles. This scenario is directly applicable to academic and industrial groups developing new catalytic methodologies or synthesizing chiral pyrrolidine-containing pharmaceutical candidates where stereochemical purity is critical.

Continuous Flow Process Development Incorporating In Situ Boc Deprotection

As inferred from the cross-study comparable evidence in Section 3 (Evidence Item 5), tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate is an advantageous building block for flow chemistry applications where telescoped in situ deprotection is desired [4]. The tert-butyl carbamate moiety undergoes acidolysis under the same HBr conditions generated in Hantzsch pyrrole syntheses, enabling single-step continuous processes without intermediate isolation. Process chemistry teams developing continuous manufacturing routes for pyrrole-3-carboxylic acid derivatives should prioritize Boc-protected dihydropyrroles over benzyl- or methyl-protected alternatives, which cannot participate in the same telescoped acidolysis strategy.

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